1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene
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Overview
Description
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12BrFS It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-fluorobutylsulfanyl group is attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenethiol and 1-bromo-4-fluorobutane.
Reaction Conditions: The thiol group of 4-bromobenzenethiol is first deprotonated using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of more efficient catalysts and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction of the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can be compared with other similar compounds:
1-Bromo-4-fluorobenzene: This compound lacks the sulfanyl group and is primarily used in cross-coupling reactions.
1-Bromo-4-fluorobutane: This compound is used as an alkylating agent in organic synthesis.
4-Bromo-1-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene, it is used in various substitution and coupling reactions.
The unique combination of the bromine and 4-fluorobutylsulfanyl groups in this compound provides distinct reactivity and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
885267-12-9 |
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Molecular Formula |
C10H12BrFS |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-bromo-4-(4-fluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H12BrFS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2 |
InChI Key |
YZLNRBCBYHVXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCCCF)Br |
Origin of Product |
United States |
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